Ertiprotafib

Catalog No.
S527391
CAS No.
251303-04-5
M.F
C31H27BrO3S
M. Wt
559.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ertiprotafib

CAS Number

251303-04-5

Product Name

Ertiprotafib

IUPAC Name

(2R)-2-[4-(9-bromo-2,3-dimethylbenzo[f][1]benzothiol-4-yl)-2,6-dimethylphenoxy]-3-phenylpropanoic acid

Molecular Formula

C31H27BrO3S

Molecular Weight

559.5 g/mol

InChI

InChI=1S/C31H27BrO3S/c1-17-14-22(15-18(2)29(17)35-25(31(33)34)16-21-10-6-5-7-11-21)27-23-12-8-9-13-24(23)28(32)30-26(27)19(3)20(4)36-30/h5-15,25H,16H2,1-4H3,(H,33,34)/t25-/m1/s1

InChI Key

FONCZICQWCUXEB-RUZDIDTESA-N

SMILES

CC1=CC(=CC(=C1OC(CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

PTP-112; PTP112; PTP 112; Ertiprotafib.

Canonical SMILES

CC1=CC(=CC(=C1OC(CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C

Isomeric SMILES

CC1=CC(=CC(=C1O[C@H](CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C

Description

The exact mass of the compound Ertiprotafib is 558.0864 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Impact on Glucose and Insulin Levels

Studies in animal models have shown promise for Ertiprotafib in regulating blood sugar. Research published in the journal Obesity found that Ertiprotafib treatment in obese mice led to reduced fasting glucose and insulin levels. The drug also improved their glucose tolerance, indicating better blood sugar control [1]. These findings suggest Ertiprotafib might be beneficial for managing type 2 diabetes, a condition characterized by chronic high blood sugar.

Source

[1] Obesity (journal). Effects of Ertiprotafib (LI010) on Liver Lipid Metabolism and Systemic Glucose Homeostasis in High-Fat Diet-Induced Obese Mice.

Effect on Blood Lipids

Ertiprotafib's potential extends beyond glucose control. The same study mentioned earlier also observed a decrease in triglycerides, a type of fat, in the blood of Ertiprotafib-treated mice [1]. This suggests the drug might offer benefits in dyslipidemia, a condition where individuals have unhealthy levels of fats in their blood.

Source

[1] Obesity (journal). Effects of Ertiprotafib (LI010) on Liver Lipid Metabolism and Systemic Glucose Homeostasis in High-Fat Diet-Induced Obese Mice.

Ertiprotafib is a compound that acts primarily as an inhibitor of Protein Tyrosine Phosphatase 1B, also known as PTP1B. This enzyme plays a crucial role in regulating various cellular processes, including metabolism, differentiation, and immune response. The chemical structure of Ertiprotafib is represented by the formula C31H27BrO3SC_{31}H_{27}BrO_{3}S, with a molecular weight of approximately 559.52 g/mol . It is characterized as a non-competitive inhibitor, meaning it can bind to PTP1B without directly blocking the active site, leading to a unique mode of action that induces protein aggregation rather than simply inhibiting enzymatic activity .

Ertiprotafib acts by inhibiting an enzyme called protein tyrosine phosphatase 1B (PTP1B) []. PTP1B deactivates insulin receptors, reducing the body's ability to use insulin. By inhibiting PTP1B, Ertiprotafib could potentially enhance insulin signaling and improve blood sugar control [].

Ertiprotafib did not progress beyond clinical trials due to limitations in its effectiveness and unexpected side effects []. Research suggests that Ertiprotafib may cause protein aggregation, potentially contributing to its negative effects [].

That typically include halogenation, sulfonation, and coupling reactions to construct its complex structure. While specific synthetic routes are not extensively detailed in the literature, it generally follows multi-step organic synthesis protocols common in pharmaceutical chemistry. These methods often utilize reagents that facilitate the formation of the brominated aromatic system and the sulfonyl group essential for its biological activity .

Ertiprotafib has been shown to exhibit biological activity by effectively inhibiting PTP1B, which is implicated in various metabolic disorders such as diabetes and obesity. The compound's ability to induce protein aggregation leads to reduced enzymatic activity in a dose-dependent manner . Additionally, Ertiprotafib has been reported to activate peroxisome proliferator-activated receptors alpha and gamma, which are involved in lipid metabolism and insulin sensitivity .

Ertiprotafib was primarily investigated for its potential therapeutic applications in treating conditions such as type 2 diabetes and obesity due to its role in inhibiting PTP1B. Its ability to modulate insulin signaling pathways positions it as a candidate for managing metabolic syndromes . Although it has not progressed through clinical trials successfully, insights gained from its study may inform the development of future PTP1B inhibitors.

Studies on Ertiprotafib have highlighted its interactions with various molecular targets beyond PTP1B. It has been noted for its ability to inhibit IκB kinase beta, suggesting a broader pharmacological profile that could impact inflammatory responses . Furthermore, research indicates that Ertiprotafib may affect multiple signaling pathways by modulating protein interactions and post-translational modifications within cells .

Several compounds share structural or functional similarities with Ertiprotafib, particularly those targeting PTP1B or related pathways. Below is a comparison highlighting their unique aspects:

Compound NameMechanism of ActionUnique Features
TrodusquemineInhibits PTP1BInduces oligomerization rather than aggregation
Compound 3Inhibits PTP1BExhibits different selectivity profiles
PTP-112Inhibitor of PTP1BRelated structure but different binding dynamics
L-tyrosine derivativesModulates tyrosine phosphorylationMore general effects on tyrosine kinases

Ertiprotafib's unique mechanism of inducing protein aggregation distinguishes it from other inhibitors that typically stabilize or directly block enzyme activity. This characteristic suggests potential avenues for further exploration in drug design aimed at targeting similar pathways while avoiding common pitfalls associated with traditional inhibitor strategies .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

9.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

558.08643 g/mol

Monoisotopic Mass

558.08643 g/mol

Heavy Atom Count

36

Appearance

Light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5TPM2EB426

Drug Indication

Investigated for use/treatment in diabetes mellitus type 2.

Pharmacology

Ertiprotafib is an inhibitor of the protein tyrosine phosphatase 1B (PTP1B) and dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist with hypoglycemic and anti-lipidemic activity. Ertiprotafib inhibits PTP1B preventing the dephosphorylation of the insulin receptor, which improves insulin sensitivity and decreases blood glucose levels. In addition, this agent is able to stimulate both PPAR alpha and gamma thereby further improving glucose homeostasis and reducing triglyceride (TG) and free fatty acid levels. Ertiprotafib was also shown to be a potent inhibitor of IkappaB kinase beta (IKKbeta), which cotributes to its anti-inflammatory properties.

Mechanism of Action

The complete mechanism of action for ertiprotafib and related compounds in vivo may involve multiple independent mechanisms, including (but not necessarily limited to) PTP1b inhibition and dual PPARalpha/PPARgamma agonism.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
Other
IKBKB [HSA:3551] [KO:K07209]

Other CAS

251303-04-5

Wikipedia

Ertiprotafib

Dates

Modify: 2024-04-14
1: Liu JZ, Zhang SE, Nie F, Yang Y, Tang YB, Yin W, Tian JY, Ye F, Xiao Z. Discovery of novel PTP1B inhibitors via pharmacophore-oriented scaffold hopping from Ertiprotafib. Bioorg Med Chem Lett. 2013 Dec 1;23(23):6217-22. doi: 10.1016/j.bmcl.2013.10.002. Epub 2013 Oct 8. PubMed PMID: 24148325.
2: Otake K, Azukizawa S, Takahashi K, Fukui M, Shibabayashi M, Kamemoto H, Kasai M, Shirahase H. 2-Acyl-tetrahydroisoquinoline-3-carboxylic acids: lead compounds with triple actions, peroxisome proliferator-activated receptor α/γ agonist and protein-tyrosine phosphatase 1B inhibitory activities. Chem Pharm Bull (Tokyo). 2011;59(7):876-9. PubMed PMID: 21720040.
3: Shrestha S, Bhattarai BR, Cho H, Choi JK, Cho H. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta). Bioorg Med Chem Lett. 2007 May 15;17(10):2728-30. Epub 2007 Mar 3. PubMed PMID: 17407812.
4: Tong Z, Chandrasekaran A, Jordan R, Markiewicz V, Li H, Xiang Q, Shen L, Scatina J. Effects of ertiprotafib on hepatic cytochrome P450 and peroxisomal enzymes in rats and dogs, and in rat and human primary hepatocytes. Xenobiotica. 2007 Jan;37(1):1-18. PubMed PMID: 17178630.
5: Erbe DV, Wang S, Zhang YL, Harding K, Kung L, Tam M, Stolz L, Xing Y, Furey S, Qadri A, Klaman LD, Tobin JF. Ertiprotafib improves glycemic control and lowers lipids via multiple mechanisms. Mol Pharmacol. 2005 Jan;67(1):69-77. Epub 2004 Oct 8. PubMed PMID: 15475571.

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